molecular formula C19H24N2O5S2 B12185665 methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12185665
M. Wt: 424.5 g/mol
InChI Key: VSSMHNZRRQLXSQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoate ester featuring a thiazolidinone core substituted with a 3-methylbutyl chain, a thioxo group at position 2, and a conjugated (E)-configured imine linkage. The benzoate moiety is further modified with 4,5-dimethoxy groups, enhancing its electronic and steric profile. Such derivatives are typically synthesized via cyclocondensation reactions involving thiourea intermediates and acetylenedicarboxylates, as seen in analogous syntheses of thiazolidinone-based compounds . Its structural complexity makes it a candidate for crystallographic studies using tools like SHELXL or ORTEP for precise conformational analysis .

Properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[[4-hydroxy-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C19H24N2O5S2/c1-11(2)6-7-21-17(22)16(28-19(21)27)10-20-13-9-15(25-4)14(24-3)8-12(13)18(23)26-5/h8-11,22H,6-7H2,1-5H3

InChI Key

VSSMHNZRRQLXSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2C(=O)OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4,5-dimethoxy-2-nitrobenzoic acid with an appropriate thiazolidinone derivative under acidic conditions, followed by reduction and esterification steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate core or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has been investigated for several applications:

Chemistry

  • Building Block : It serves as a key building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and methodologies.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction in cancer cells.

Medicine

  • Therapeutic Agent : Due to its structural characteristics and reactivity, this compound is being explored as a therapeutic agent for various diseases. Its ability to interact with specific biological targets may lead to novel treatments.

Industry

  • Material Development : In industrial applications, this compound can be utilized in the formulation of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazolidinone-containing benzoates, which are studied for their diverse biological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone-Based Benzoates

Compound Name Substituents (Benzoate) Substituents (Thiazolidinone) Biological Activity/Application Key References
Target Compound: Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate 4,5-dimethoxy 3-(3-methylbutyl), 2-thioxo, (E)-imine linkage Not explicitly reported; hypothesized antimicrobial/antioxidant activity based on analogs
HH3: Methyl 2-hydroxy-5-[(5-(4-methylbenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino]benzoate 2-hydroxy, 5-amino 4-methylbenzylidene, 4-oxo Aromatase enzyme inhibition (IC₅₀ = 8.2 µM)
HH13: Methyl 5-[(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino]-2-hydroxybenzoate 2-hydroxy, 5-amino 4-(dimethylamino)benzylidene, 4-oxo Enhanced aromatase inhibition (IC₅₀ = 5.6 µM) due to electron-donating dimethylamino group
D8: 3-(2-(diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one N/A 3-(diethylaminoethyl), 4-methylbenzylidene, 2-thioxo Antimicrobial activity against S. aureus (MIC = 12.5 µg/mL)
Ethametsulfuron Methyl Ester (Pesticide Analog) 2-sulfonylurea 4-ethoxy-6-(methylamino)-1,3,5-triazine Herbicidal activity via acetolactate synthase inhibition

Key Structural and Functional Insights

The 3-methylbutyl chain on the thiazolidinone ring introduces steric bulk, which may reduce enzymatic binding efficiency compared to smaller substituents (e.g., benzylidene in HH3). However, this group could improve metabolic stability .

Role of the Thioxo Group :

  • The 2-thioxo moiety in the target compound and D8 is critical for hydrogen bonding with biological targets, as seen in D8’s antimicrobial activity . This group is absent in HH3 and HH13, which instead feature 4-oxo groups linked to aromatase inhibition .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for HH3 and HH13, involving cyclization of thiourea intermediates with dimethyl acetylenedicarboxylate (DMAD) . In contrast, D8 is synthesized via condensation of thiazolidinone precursors with aldehydes .

Crystallographic and Computational Analysis: Structural elucidation of such compounds often employs SHELX programs for refinement and ORTEP for visualizing anisotropic displacement parameters, as noted in crystallography-focused evidence .

Biological Activity

Chemical Structure and Properties

The compound's structure includes a thiazolidinone moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and bioavailability, potentially increasing its efficacy against various pathogens.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit notable antibacterial properties. For instance, a related compound was shown to have minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.004–0.030.008–0.06
Escherichia coli0.200.30
Staphylococcus aureus0.100.20

The most effective compound in the study had an MIC as low as 0.004 mg/mL against Enterobacter cloacae .

Antifungal Activity

In terms of antifungal activity, the compound also exhibited promising results, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

The compound demonstrated the highest potency against Trichoderma viride, showcasing its potential as an antifungal agent .

The mechanism by which these compounds exert their antibacterial effects involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that the binding affinity of these compounds to bacterial targets is significantly high, which correlates with their observed biological activity .

Case Studies

In a detailed investigation, several derivatives were synthesized and evaluated for their biological activities:

  • Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized with varying substituents on the nitrogen atom, leading to compounds with enhanced antibacterial properties.
  • Comparative Analysis : The activity of these compounds was compared against traditional antibiotics, revealing that some derivatives were up to 50 times more effective than standard treatments .

Research Findings

A comprehensive study highlighted that the structure-activity relationship (SAR) is crucial in determining the efficacy of these compounds. Modifications in substituents significantly affected their biological activities, emphasizing the importance of chemical structure in drug design .

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